molecular formula C7H11N3OS B2599759 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide CAS No. 2138517-44-7

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide

Cat. No.: B2599759
CAS No.: 2138517-44-7
M. Wt: 185.25
InChI Key: JBYZBEPTQQYOCC-UHFFFAOYSA-N
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Description

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide is an organic compound with the molecular formula C7H11N3OS. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methoxyamine hydrochloride, followed by the addition of ethanethioamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide.

    2-methoxy-2-(1H-pyrazol-4-yl)ethanethioamide: A similar compound lacking the methyl group on the pyrazole ring.

    2-methoxy-2-(1-methyl-1H-pyrazol-3-yl)ethanethioamide: A regioisomer with the substituent on the 3-position of the pyrazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and thioamide groups, along with the methyl-substituted pyrazole ring, provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

2-methoxy-2-(1-methylpyrazol-4-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-10-4-5(3-9-10)6(11-2)7(8)12/h3-4,6H,1-2H3,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYZBEPTQQYOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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